molecular formula C14H21NO B1614734 3-Methyl-N,N-bis(isopropyl)benzamide CAS No. 5448-36-2

3-Methyl-N,N-bis(isopropyl)benzamide

Cat. No. B1614734
CAS RN: 5448-36-2
M. Wt: 219.32 g/mol
InChI Key: WPFBQNDWEOVSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-N,N-bis(isopropyl)benzamide” belongs to the class of organic compounds known as n,n-dialkyl-m-toluamides . These are aromatic compounds that contain a m-toluamide, where the carboxamide group is N-substituted with two alkyl chains .


Synthesis Analysis

The synthesis of benzamides, including “3-Methyl-N,N-bis(isopropyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient . It uses a superior and recoverable catalyst, has low reaction times, and is an eco-friendly process .


Molecular Structure Analysis

The molecular structure of “3-Methyl-N,N-bis(isopropyl)benzamide” can be represented by the formula C6H5CONHCH3 . Its molecular weight is 135.16 .


Chemical Reactions Analysis

The direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be promoted by the readily available base LDA (lithium diisopropylamide) . This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

Future research could focus on the development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been shown to have significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This could lead to the development of new drugs for the treatment of tuberculosis .

properties

IUPAC Name

3-methyl-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-8-6-7-12(5)9-13/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFBQNDWEOVSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30877621
Record name BENZAMIDE, 3-METHYL-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5448-36-2
Record name 3-Methyl-N,N-di(propan-2-yl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZAMIDE, 3-METHYL-N,N-BIS(1-METHYLETHYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-N,N-DI(PROPAN-2-YL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z83YU4P5VV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-N,N-bis(isopropyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-Methyl-N,N-bis(isopropyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-Methyl-N,N-bis(isopropyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-Methyl-N,N-bis(isopropyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-Methyl-N,N-bis(isopropyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-Methyl-N,N-bis(isopropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.